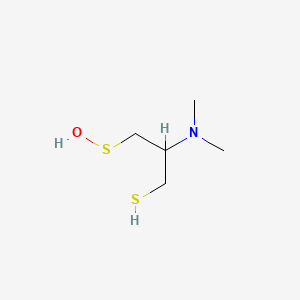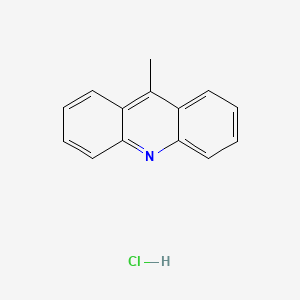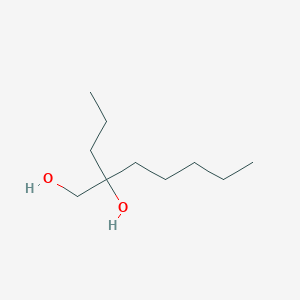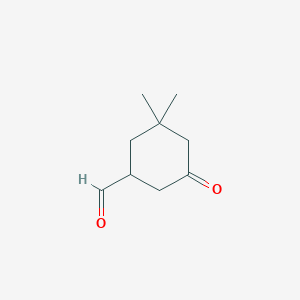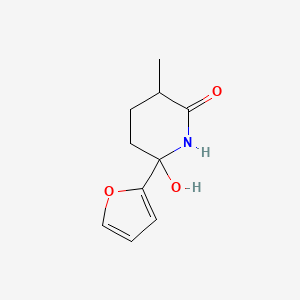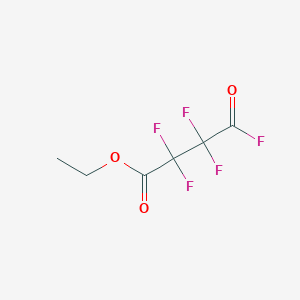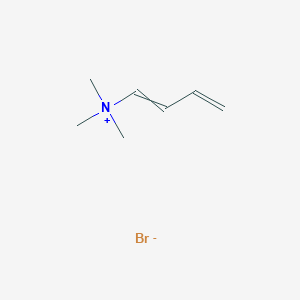
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is a derivative of 4-cyclopentene-1,2,3-trione, a compound known for its unique structure and reactivity. This compound features a cyclopentene ring with three carbonyl groups and two ethoxy groups attached at the 4 and 5 positions. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyclopentene-1,2,3-trione can be synthesized through the dehydration of 2,2-dihydroxy-4-cyclopentene-1,3-dione or the pyrolysis of 2-chloro-2-formyloxy-4-cyclopentene-1,3-dione . The dehydration process involves the removal of water molecules under controlled conditions, while pyrolysis requires heating the precursor compound to induce decomposition and formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme-catalyzed reactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- involves its interaction with molecular targets through its carbonyl and ethoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopentene-1,2,3-trione: The parent compound without the ethoxy groups.
Croconic acid: A related compound with hydroxyl groups instead of ethoxy groups.
4-Cyclopentene-1,3-dione: A similar compound with fewer carbonyl groups.
Uniqueness
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is unique due to the presence of both carbonyl and ethoxy groups, which impart distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Propriétés
Numéro CAS |
63183-46-0 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
4,5-diethoxycyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C9H10O5/c1-3-13-8-6(11)5(10)7(12)9(8)14-4-2/h3-4H2,1-2H3 |
Clé InChI |
RGHDXSRZUUQXPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C(=O)C1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


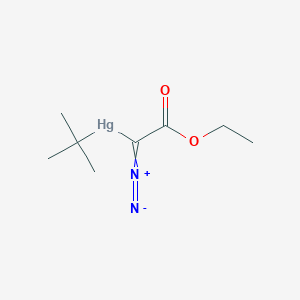
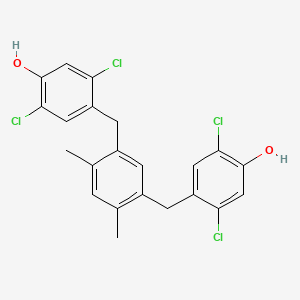

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
